molecular formula C10H9F3N2O2 B14859409 N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide

N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide

Cat. No.: B14859409
M. Wt: 246.19 g/mol
InChI Key: OCWKPSZRKQDKAY-UHFFFAOYSA-N
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Description

N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group and a trifluoromethyl group attached to a pyridine ring. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide typically involves the reaction of 2-acetyl-6-(trifluoromethyl)pyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The reaction can be represented as follows:

2-Acetyl-6-(trifluoromethyl)pyridine+Acetic anhydrideThis compound\text{2-Acetyl-6-(trifluoromethyl)pyridine} + \text{Acetic anhydride} \rightarrow \text{this compound} 2-Acetyl-6-(trifluoromethyl)pyridine+Acetic anhydride→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and substituted pyridine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-6-(trifluoromethyl)pyridine: This compound lacks the acetamide group but shares the pyridine and trifluoromethyl moieties.

    N-(4-Trifluoromethylphenyl)acetamide: This compound has a similar acetamide structure but with a phenyl ring instead of a pyridine ring.

    N-(2-Acetylphenyl)acetamide: This compound has an acetyl group and an acetamide group attached to a phenyl ring.

Uniqueness

N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide is unique due to the presence of both an acetyl group and a trifluoromethyl group on a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

IUPAC Name

N-[2-acetyl-6-(trifluoromethyl)pyridin-4-yl]acetamide

InChI

InChI=1S/C10H9F3N2O2/c1-5(16)8-3-7(14-6(2)17)4-9(15-8)10(11,12)13/h3-4H,1-2H3,(H,14,15,17)

InChI Key

OCWKPSZRKQDKAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)NC(=O)C)C(F)(F)F

Origin of Product

United States

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